molecular formula C13H5BrF5NO3 B13427083 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B13427083
M. Wt: 398.08 g/mol
InChI Key: BIRSVBPMRMCXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, nitro, phenoxy, difluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. One common synthetic route may involve the following steps:

    Halogenation: Introduction of bromine into the aromatic ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

    Etherification: Formation of the phenoxy linkage through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the reagents used.

    Reduction: Formation of 2-(2-Amino-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

Scientific Research Applications

2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluorobenzene
  • 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-methylbenzene
  • 2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-chlorobenzene

Uniqueness

2-(2-Bromo-5-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C13H5BrF5NO3

Molecular Weight

398.08 g/mol

IUPAC Name

2-(2-bromo-5-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5NO3/c14-8-2-1-7(20(21)22)5-11(8)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H

InChI Key

BIRSVBPMRMCXST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.